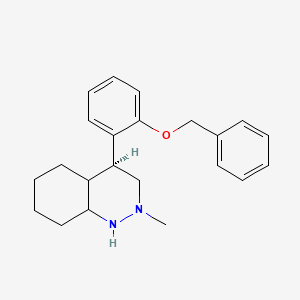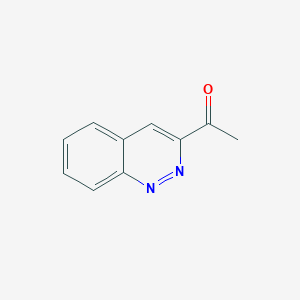
1-(Cinnolin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cinnolin-3-yl)ethanone is a heterocyclic compound with the molecular formula C10H8N2O It features a cinnoline ring, which is a bicyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Cinnolin-3-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of aryl-hydrazono-malononitriles in the presence of aluminum chloride in benzene under reflux conditions . Another method includes the oxidative furan ring opening with diazonium cation and intramolecular alkylation of the azo group of the resulting cinnoline with secondary allyl alcohol .
Industrial Production Methods: While specific industrial production methods for 1-(cinnolin-3-yl)ethanone are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cinnolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-(Cinnolin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(cinnolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The cinnoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- 1-(4-amino-5,6-dihydro-2H-pyran-3-yl)ethanone
- 1-benzo[c]cinnolin-3-yl-ethanone
Comparison: 1-(Cinnolin-3-yl)ethanone is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89770-37-6 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-cinnolin-3-ylethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)10-6-8-4-2-3-5-9(8)11-12-10/h2-6H,1H3 |
InChI Key |
WEVSAQABATXHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


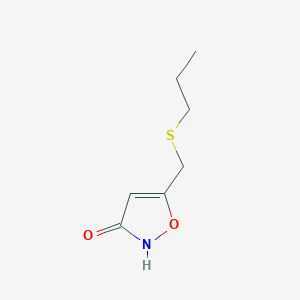
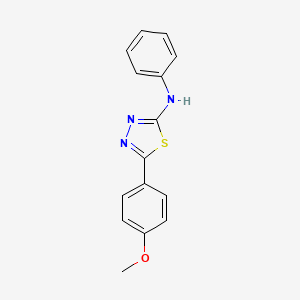
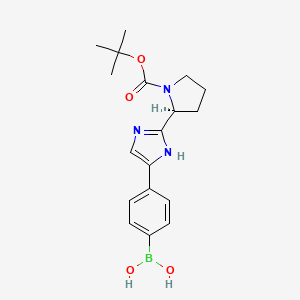
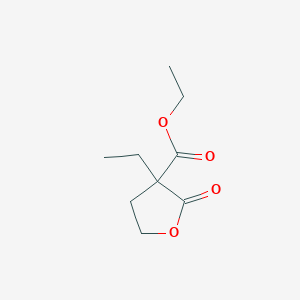

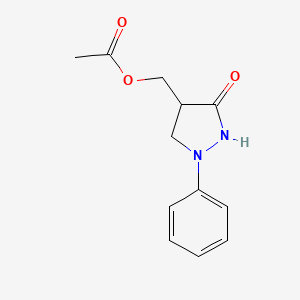
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
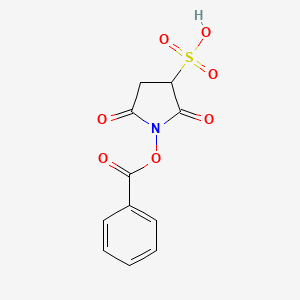
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)


